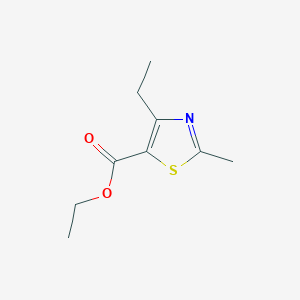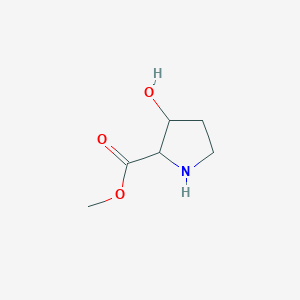
Methyl 3-hydroxypyrrolidine-2-carboxylate
Übersicht
Beschreibung
“Methyl 3-hydroxypyrrolidine-2-carboxylate” is a chemical compound that has been mentioned in the context of various scientific research . It is a derivative of pyrrolidine, a five-membered ring with a nitrogen atom . The exact properties and uses of this specific compound may vary depending on its stereochemistry .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with a nitrogen atom . The compound also contains a carboxylate group and a hydroxy group .Physical and Chemical Properties Analysis
“this compound” is a solid compound . Its molecular weight is approximately 181.62 . The compound should be stored in a refrigerator and shipped at room temperature .Wissenschaftliche Forschungsanwendungen
Asymmetric Catalysis
- Homochiral methyl 4-aminopyrrolidine-2-carboxylates, closely related to Methyl 3-hydroxypyrrolidine-2-carboxylate, are used in asymmetric (3 + 2) cycloadditions between azomethine ylides and nitroalkenes. These compounds act as catalysts for asymmetric Michael additions of ketones to nitroalkenes, showcasing their potential in modulating asymmetric chemoselective reactions (Ruiz-Olalla, Retamosa, & Cossío, 2015).
Synthesis of Heterocycles
- Methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, which are structurally similar to this compound, have been synthesized starting from N-protected α-amino acids. These compounds are used in creating various functionalized heterocycles, highlighting their versatility in organic synthesis (Grošelj et al., 2013).
Anticonvulsant Activity
- A series of 3-aminopyrroles, which can be synthesized from compounds like this compound, have been tested for anticonvulsant activity. Some of these compounds exhibited considerable activity with minimal neurotoxicity, suggesting potential applications in the development of new anticonvulsant drugs (Unverferth et al., 1998).
Group Migration in Organic Synthesis
- An interesting application in organic synthesis involves the N→O tert-butyloxycarbonyl (Boc) group migration in related compounds, which can be triggered by a base-generated alkoxide. This process involves an unusual nine-membered cyclic transition state (Xue & Silverman, 2010).
GABA-Uptake Inhibitors
- Derivatives of 4-hydroxypyrrolidine-2-carboxylic acid, a compound similar to this compound, have been synthesized and evaluated as potential inhibitors of GABA transport proteins. This research indicates possible applications in the treatment of neurological disorders (Zhao, Hoesl, Hoefner, & Wanner, 2005).
Safety and Hazards
“Methyl 3-hydroxypyrrolidine-2-carboxylate” is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing hands and face thoroughly after handling (P264) .
Zukünftige Richtungen
Pyrrolidine derivatives, such as “Methyl 3-hydroxypyrrolidine-2-carboxylate”, continue to be of interest in medicinal chemistry due to their versatility and the wide range of biological activities they can exhibit . Future research may focus on exploring new synthetic methods, studying their mechanisms of action, and developing new pyrrolidine-based compounds with different biological profiles .
Eigenschaften
IUPAC Name |
methyl 3-hydroxypyrrolidine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c1-10-6(9)5-4(8)2-3-7-5/h4-5,7-8H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKYEFZGORKEBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(CCN1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




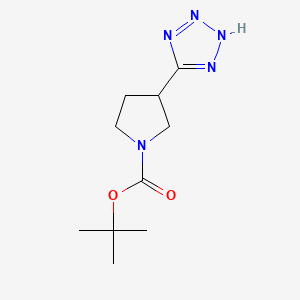

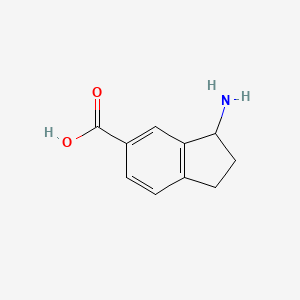
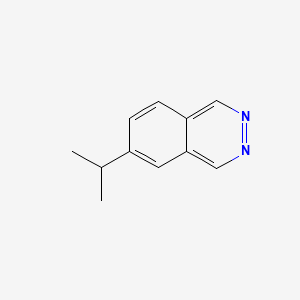
![Tert-butyl 1-hydroxy-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B3395020.png)
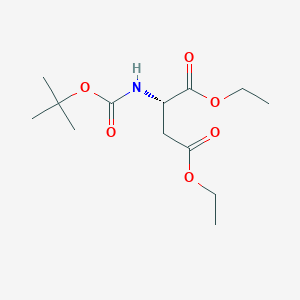
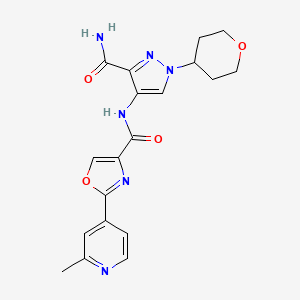

![3-Chloro-2-(4-chlorothiazolo[5,4-c]pyridin-2-yl)benzonitrile](/img/structure/B3395056.png)
